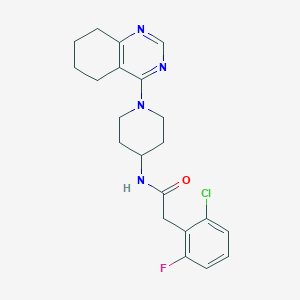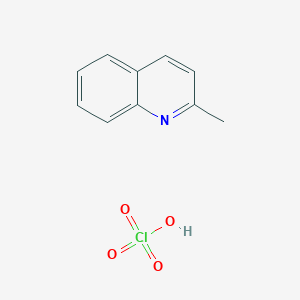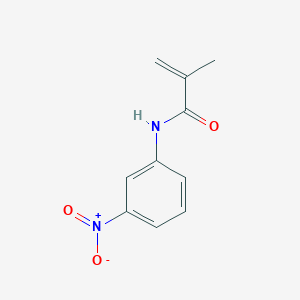
4-(6-Fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 6-Fluoropyridine-3-carbonyl chloride . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of a strong electron-withdrawing substituent(s) in the aromatic ring .Chemical Reactions Analysis
Fluoropyridines have been synthesized using various reactions, including the Umemoto reaction and the Balts-Schiemann reaction . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Physical And Chemical Properties Analysis
Fluoropyridines have interesting and unusual physical, chemical, and biological properties . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .科学的研究の応用
Synthesis and Biological Evaluation
A study focused on the synthesis of polyfunctionalized piperidone oxime ethers and evaluated their cytotoxicity on HeLa cells, showcasing the potential of fluoro-substituted piperazines in developing anticancer drug synthesis. The compounds demonstrated significant in vitro antiproliferative activity, suggesting a scope for further structural optimization of the piperidone pharmacophore towards anticancer applications (Parthiban et al., 2011).
Antimicrobial Applications
Research on eperezolid-like molecules revealed their synthesis and evaluated their antimicrobial activities. This study highlights the use of fluoro-substituted compounds in developing new antimicrobial agents. All compounds demonstrated high anti-Mycobacterium smegmatis activity, suggesting the viability of these molecules in antimicrobial therapy (Yolal et al., 2012).
Neurodegenerative and Neuropsychiatric Disease Treatment
Another significant application is in the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. A study discovered potent and selective inhibitors of Phosphodiesterase 1 (PDE1), presenting a novel scaffold for the development of drugs targeting cognitive deficits in conditions such as schizophrenia and Alzheimer's disease. This research marks a crucial step in the exploration of fluoro-substituted piperazines for central nervous system disorders (Li et al., 2016).
Antituberculosis and Antimicrobial Agents
The design and synthesis of novel piperazine unit condensed 2,6-diarylpiperidin-4-one derivatives have been explored as antituberculosis and antimicrobial agents. This study underscores the potential of fluoro-substituted compounds in combating tuberculosis and other microbial infections, with several compounds exhibiting higher inhibition potency against Mycobacterium tuberculosis H37Rv (Rani et al., 2011).
将来の方向性
特性
IUPAC Name |
4-(6-fluoropyridine-3-carbonyl)-3-thiophen-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c15-11-4-3-9(8-17-11)14(20)18-6-5-16-13(19)12(18)10-2-1-7-21-10/h1-4,7-8,12H,5-6H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADXYNUZFBZZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=CC=CS2)C(=O)C3=CN=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Fluoropyridine-3-carbonyl)-3-(thiophen-2-YL)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2724829.png)
![1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2724830.png)
![7-[(4-Chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2724831.png)

![3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2724834.png)
![(4-(benzylthio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2724835.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2724838.png)
![3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine](/img/structure/B2724840.png)
![2-(2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazol-1-yl)acetamide](/img/structure/B2724841.png)


![4-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2724846.png)
